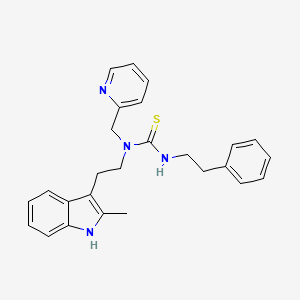
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiourea derivative that has been synthesized using various methods.
科学的研究の応用
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been found to have potential applications in medical research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been found to have antiviral activity against the hepatitis C virus. Additionally, this compound has been tested for its ability to inhibit the growth of bacteria and fungi.
作用機序
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that this compound may inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. This compound has been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. It has also been found to decrease the production of certain cytokines, which are proteins that play a role in inflammation. Additionally, this compound has been found to have an effect on the central nervous system, as it has been shown to have sedative and anxiolytic properties.
実験室実験の利点と制限
The advantages of using 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea in lab experiments include its potential as a therapeutic agent for cancer and viral infections. Additionally, this compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for research on 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea. One direction is to further investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its effects on the central nervous system and its potential as a treatment for anxiety and other related disorders. Additionally, future research could focus on improving the stability and solubility of this compound to make it more suitable for use in medical research.
合成法
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been achieved using different methods. One of the methods involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminomethylpyridine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine. The amine is then reacted with phenethyl isothiocyanate to form the desired thiourea derivative.
特性
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-20-23(24-12-5-6-13-25(24)29-20)15-18-30(19-22-11-7-8-16-27-22)26(31)28-17-14-21-9-3-2-4-10-21/h2-13,16,29H,14-15,17-19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMKNOJXFWLBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)
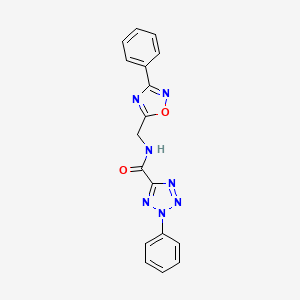
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)
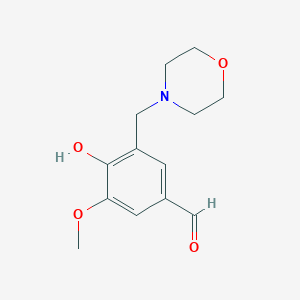
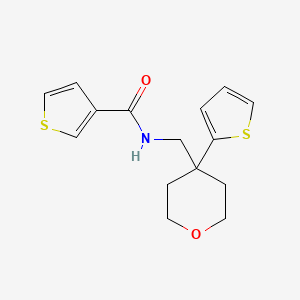


![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)
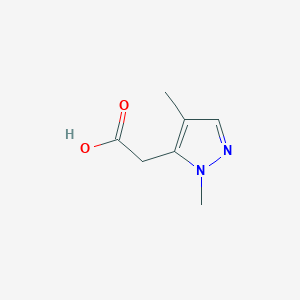
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)
![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)